4-Phenylazophenoxyacetic acid
Description
Contextualization within Azo Compound Chemistry and Phenoxyacetic Acid Derivatives
4-Phenylazophenoxyacetic acid belongs to two important classes of organic molecules: azo compounds and phenoxyacetic acid derivatives. Azo compounds are characterized by the presence of a functional group R-N=N-R', where R and R' are typically aryl groups. icm.edu.pl This azo bridge is a chromophore, meaning it is responsible for the color of these compounds, which has led to their extensive use as dyes since the 19th century. icm.edu.pl
The compound is also a derivative of phenoxyacetic acid, which consists of a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an acetic acid moiety. bch.ro Derivatives of phenoxyacetic acid have been studied for a range of pharmacological and phytobiological activities. bch.ro For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) was one of the first selective herbicides developed. bch.ro The study of this compound, therefore, exists at the intersection of these two well-established fields of organic chemistry.
Significance of the Azobenzene (B91143) Moiety and Carboxylic Acid Functionality in Molecular Design
The molecular architecture of this compound is defined by two key components: the azobenzene moiety and the carboxylic acid functional group, both of which are crucial to its chemical behavior and applications.
The azobenzene moiety (the phenyl-azo-phenyl core) is known for its ability to undergo reversible trans-cis isomerization when exposed to light. acs.orgmdpi.com This photoswitching property is a central focus in the design of molecular machines and smart materials, as it allows for the control of molecular geometry and, consequently, function. icm.edu.pl While this is a general feature of azobenzenes, it provides a foundational rationale for the interest in incorporating this moiety into various molecular scaffolds.
The carboxylic acid functionality (-COOH) is a vital functional group in drug design and development. researchgate.netnumberanalytics.com Its presence can significantly influence a molecule's pharmacokinetic properties, such as solubility, absorption, and distribution. numberanalytics.comwiley-vch.de The carboxylic acid group is typically ionized at physiological pH, which can enhance water solubility and allow for the formation of strong electrostatic interactions and hydrogen bonds with biological targets like enzymes and receptors. wiley-vch.denih.gov This ability to interact with biological systems is a key reason for its inclusion in many therapeutic agents. nih.gov In the context of this compound, the carboxylic acid group is instrumental in its observed biological activities.
Overview of Research Trajectories for this compound
The primary direction of research for this compound and its derivatives has been the investigation of their antimicrobial properties . icm.edu.plbch.ro Studies have shown that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netdergipark.org.tr
The general synthesis of these compounds involves the condensation of a sodium salt of a 4-phenylazo-phenol with monochloroacetic acid. lew.ro The structure and purity of the resulting acids are typically confirmed through various spectroscopic methods, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), as well as elemental analysis. bch.ro
Detailed research has explored how different substituents on the phenyl rings of the azobenzene core affect the antimicrobial efficacy of the resulting phenoxyacetic acid derivatives. bch.roresearchgate.net This structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to optimize the therapeutic potential of a lead compound. For example, studies have indicated that derivatives featuring chloro or methyl groups can exhibit notable antimicrobial activity. researchgate.net The primary research trajectory for this compound is thus firmly rooted in the exploration of its potential as an antimicrobial agent. bch.ro
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its substituted derivatives is typically achieved through a Williamson ether synthesis, where the sodium salt of a corresponding 4-phenylazo-phenol is reacted with chloroacetic acid in an alkaline medium. bch.ro The resulting products are then subjected to rigorous characterization to confirm their molecular structure.
Spectroscopic Data for this compound Derivatives
The structural elucidation of these compounds relies on a combination of spectroscopic techniques. Below are tables summarizing typical spectroscopic data found in the literature for this class of compounds.
| Spectroscopic Technique | Characteristic Features for this compound Derivatives | Reference |
| Infrared (IR) Spectroscopy | - Broad O-H stretch from the carboxylic acid at ~3470-3250 cm⁻¹- Sharp C=O stretch from the carboxylic acid at ~1730 cm⁻¹- Asymmetric C-O-C (ether) stretch at ~1250 cm⁻¹- N=N azo group stretch (can be weak or overlap) | revmaterialeplastice.ro |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Aromatic protons in the range of δ 6.9-8.7 ppm- Singlet for the -CH₂- protons at δ 4.5-5.5 ppm- Broad singlet for the carboxylic acid proton (-COOH) at δ 10.1-11.1 ppm | lew.ro |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | - An intense K-band (π→π* transition) around 350 nm due to the conjugated azobenzene system- A less intense R-band (n→π* transition) of the azo group around 450 nm- A benzenoid E or B-band around 230 nm | revmaterialeplastice.ro |
| Mass Spectrometry (MS) | - The molecular ion peak is often observed.- A characteristic fragmentation is the loss of the C₂H₂O₂ fragment from the parent ion. | lew.ro |
Research Findings: Antimicrobial Activity
A significant body of research on this compound derivatives has focused on their efficacy as antimicrobial agents. These compounds have been tested against a variety of pathogenic microorganisms.
Summary of Antimicrobial Activity of this compound Derivatives
| Bacterial Species | Type | Observed Activity | Reference |
| Staphylococcus aureus | Gram-positive | Susceptible to various derivatives, with inhibition zones reported up to 18mm for certain substituted compounds. | bch.ro |
| Streptococcus pyogenes | Gram-positive | Some studies report inactivity of certain derivatives against this species. | bch.ro |
| Escherichia coli | Gram-negative | Some derivatives show activity, with reported inhibition zones. | bch.ro |
| Pseudomonas aeruginosa | Gram-negative | Susceptible to certain derivatives, with reported inhibition zones. | bch.ro |
| Proteus vulgaris | Gram-negative | Some studies report inactivity of certain derivatives against this species. | bch.ro |
| Candida albicans | Fungal | Generally reported as inactive. | bch.ro |
The research indicates that the antimicrobial spectrum and potency of these compounds are highly dependent on the nature and position of substituents on the aromatic rings. bch.roresearchgate.net For instance, derivatives with halogen (e.g., chloro, bromo) and alkyl (e.g., methyl) groups have been shown to possess significant antibacterial activity, particularly against Staphylococcus aureus. bch.ro
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(4-phenyldiazenylphenoxy)acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)10-19-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
InChI Key |
JGKOBEFQCFRUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Phenylazophenoxyacetic Acid and Its Analogues
Conventional Synthetic Pathways
Traditional methods for synthesizing 4-phenylazophenoxyacetic acid and similar compounds rely on well-established condensation reactions, which are a cornerstone of organic synthesis.
Condensation Reactions Involving Monochloroacetic Acid and Azophenols
The primary conventional route to this compound is a variation of the Williamson ether synthesis. This method involves the reaction of an azophenol, specifically 4-hydroxyazobenzene, with monochloroacetic acid in the presence of a base. The base, typically sodium hydroxide (B78521), serves to deprotonate the phenolic hydroxyl group of the azophenol, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of monochloroacetic acid, displacing the chloride ion in a nucleophilic substitution reaction (SN2) to form the ether linkage.
The general reaction scheme is as follows:
Deprotonation: The azophenol is treated with a base (e.g., NaOH) to form the corresponding sodium azophenoxide.
Nucleophilic Substitution: The azophenoxide reacts with monochloroacetic acid (or its sodium salt, sodium chloroacetate) to yield the sodium salt of this compound.
Acidification: The resulting salt is then acidified to produce the final product, this compound.
This process is analogous to the industrial synthesis of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), where a chlorinated phenol (B47542) is reacted with monochloroacetic acid under alkaline conditions google.com. The reaction is typically carried out in a suitable solvent, and temperature control is crucial to ensure complete reaction and minimize side products google.com.
Table 1: Key Components in Conventional Synthesis
| Component | Role | Chemical Name |
|---|---|---|
| Starting Material | Phenolic Substrate | 4-Hydroxyazobenzene |
| Reagent | Alkylating Agent | Monochloroacetic Acid |
| Reagent | Base | Sodium Hydroxide |
| Product | Target Molecule | this compound |
Role of Sodium Azobenzene-4-Oxides as Intermediates in Synthesis
The formation of a sodium azobenzene-4-oxide (more commonly known as a sodium salt of 4-hydroxyazobenzene, or a sodium azophenoxide) is a critical intermediate step in the conventional synthesis. The phenolic proton of 4-hydroxyazobenzene is acidic and readily removed by a strong base like sodium hydroxide. This deprotonation converts the neutral phenol into a much more potent nucleophile, the phenoxide anion.
The enhanced nucleophilicity of the phenoxide is essential for the subsequent SN2 reaction with monochloroacetic acid to proceed efficiently. In its neutral form, the phenol is not a strong enough nucleophile to displace the chloride from the haloacid at a practical rate. Therefore, the in-situ generation of this sodium salt intermediate is a fundamental aspect of the reaction mechanism, driving the formation of the desired ether bond. This principle is widely applied in the synthesis of various ethers from phenols and alkyl halides amazonaws.com.
Green Chemistry Approaches in Synthesis
In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of compounds like this compound. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Phase Transfer Catalysis (PTC) for Environmentally Benign Production
Phase Transfer Catalysis (PTC) is a powerful green chemistry technique that facilitates reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase) theaic.orgbiomedres.us. In the context of synthesizing this compound, the sodium salt of the azophenol is typically soluble in an aqueous phase, while the substrate (an alkyl halide) might be more soluble in an organic solvent.
A phase transfer catalyst, often a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, overcomes this phase barrier theaic.orgmdpi.com. The catalyst's lipophilic cation pairs with the phenoxide anion, transporting it from the aqueous phase into the organic phase. Once in the organic phase, the "naked" and highly reactive anion can readily react with the alkylating agent theaic.orgmdpi.com.
Advantages of PTC in this synthesis include:
Milder Reaction Conditions: PTC often allows reactions to occur at lower temperatures, saving energy biomedres.us.
Elimination of Hazardous Solvents: It can eliminate the need for expensive, toxic, and anhydrous polar aprotic solvents like DMSO or DMF theaic.org.
Increased Yields and Purity: By promoting a more efficient reaction, PTC can lead to higher product yields and fewer side reactions biomedres.us.
Simplified Workup: The separation of products is often easier compared to homogeneous systems.
Table 2: Comparison of Conventional vs. PTC Methods
| Feature | Conventional Method | Phase Transfer Catalysis (PTC) |
|---|---|---|
| Solvent System | Often requires polar aprotic solvents | Biphasic system (e.g., water-toluene) |
| Reaction Conditions | May require elevated temperatures | Often proceeds under milder conditions |
| Catalyst | Not required | Quaternary ammonium or phosphonium salts |
| Environmental Impact | Higher potential for hazardous waste | Reduced waste, less toxic solvents |
| Efficiency | Can have lower yields due to side reactions | Generally higher yields and selectivity |
Application of Polymeric Catalysts (e.g., P(AAm-co-DADMAC))
To further enhance the green credentials of PTC, catalysts can be immobilized on a solid support, creating a supported phase-transfer catalyst biomedres.us. These catalysts are insoluble in the reaction medium and can be easily recovered by simple filtration and reused multiple times, which is both economically and environmentally advantageous biomedres.us.
While not specifically documented for the synthesis of this compound, a polymeric catalyst like P(AAm-co-DADMAC), which is a copolymer of acrylamide (B121943) (AAm) and diallyldimethylammonium chloride (DADMAC), possesses the structural features to act as a PTC. The DADMAC monomer unit contains a quaternary ammonium chloride group, which is the active site for phase transfer catalysis wikipedia.orggoogle.com.
P(AAm-co-DADMAC) is a cationic polymer with a high charge density, making it suitable for attracting and pairing with anions like the azophenoxide wikipedia.orgatamanchemicals.com. By using this or a similar polymeric catalyst, the synthesis would benefit from:
Easy Catalyst Recovery: Simple filtration separates the catalyst from the reaction mixture.
Catalyst Reusability: The recovered catalyst can be used in subsequent reaction batches, reducing cost and waste.
Reduced Product Contamination: The product is not contaminated with a soluble catalyst, simplifying purification.
The synthesis of P(AAm-co-DADMAC) itself is typically achieved through the free radical polymerization of its constituent monomers, DADMAC and acrylamide researchgate.nettue.nl.
Retrosynthetic Analysis and Derivative Design Principles
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials amazonaws.com. For this compound, the most logical disconnection is at the ether C-O bond, as this corresponds to the reliable Williamson ether synthesis used for its formation amazonaws.com.
Retrosynthetic Disconnection:

Target Molecule: this compound
Disconnection: Cleavage of the ether C-O bond.
Synthons: This disconnection yields two key synthons: a 4-phenylazophenoxide anion and a +CH2COOH cation.
Synthetic Equivalents: The practical chemical reagents corresponding to these synthons are 4-hydroxyazobenzene and a haloacetic acid like monochloroacetic acid, respectively.
This analysis confirms that the condensation reaction between 4-hydroxyazobenzene and monochloroacetic acid is a logical and efficient synthetic strategy.
This same retrosynthetic logic provides a clear framework for derivative design . By systematically varying the structure of the synthetic equivalents, a diverse library of analogues can be created:
Modification of the Azophenol Moiety: By starting with different substituted phenols in the initial azo coupling reaction (which forms the azophenol), one can introduce various functional groups (e.g., -CH3, -Cl, -NO2) onto the phenyl rings of the 4-hydroxyazobenzene precursor. This allows for the tuning of the electronic and steric properties of the final molecule.
Modification of the Acetic Acid Side Chain: The alkylating agent can be varied. Instead of monochloroacetic acid, one could use other α-haloalkanoic acids (e.g., 2-chloropropionic acid) to introduce alkyl substituents on the carbon adjacent to the carboxyl group, leading to analogues with a chiral center.
This strategic approach enables the systematic exploration of structure-activity relationships by creating a family of related compounds based on the core this compound scaffold.
Synthesis of Substituted this compound Derivatives
The preparation of substituted this compound derivatives is a versatile process that allows for the introduction of a wide array of functional groups onto the aromatic rings. This strategic functionalization is typically achieved by starting with appropriately substituted precursors. The general and most effective methodology involves a two-stage synthesis. The first stage is the formation of a substituted 4-hydroxyazobenzene, which is then used in the second stage to build the phenoxyacetic acid moiety.
The foundational step in this synthesis is the diazotization of a substituted aniline (B41778). In this reaction, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive diazonium salt is then immediately used in an azo coupling reaction with a substituted phenol. The coupling reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, attacking the electron-rich aromatic ring of the phenolate (B1203915) ion (formed under alkaline conditions). The coupling predominantly occurs at the para position of the phenol due to steric and electronic factors, yielding the desired 4-hydroxyazobenzene intermediate.
The second stage of the synthesis involves the Williamson ether synthesis. The substituted 4-hydroxyazobenzene is deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a chloroacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, to displace the chloride and form the ether linkage. If an ester of chloroacetic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
This modular synthetic approach provides a high degree of flexibility, as a wide variety of commercially available substituted anilines and phenols can be utilized to generate a diverse library of this compound derivatives. The choice of substituents can be used to systematically investigate structure-activity relationships for various applications.
Below are tables detailing the synthesis of various substituted this compound derivatives, showcasing the different starting materials and the resulting products.
Table 1: Synthesis of Substituted 4-Hydroxyazobenzene Intermediates
| Substituted Aniline | Substituted Phenol | Resulting 4-Hydroxyazobenzene Derivative |
| Aniline | Phenol | 4-Hydroxyazobenzene |
| 4-Methylaniline (p-Toluidine) | Phenol | 4-Hydroxy-4'-methylazobenzene |
| 4-Chloroaniline | Phenol | 4-Chloro-4'-hydroxyazobenzene |
| Aniline | 2-Methylphenol (o-Cresol) | 2-Methyl-4-hydroxyazobenzene |
| Aniline | 3-Methylphenol (m-Cresol) | 3-Methyl-4-hydroxyazobenzene |
| 4-Nitroaniline | Phenol | 4-Hydroxy-4'-nitroazobenzene |
Table 2: Synthesis of Substituted this compound Derivatives
| 4-Hydroxyazobenzene Derivative | Reaction Conditions | Product | Yield (%) |
| 4-Hydroxyazobenzene | 1. NaOH 2. ClCH₂COOH | This compound | Not Reported |
| 4-Hydroxy-4'-methylazobenzene | 1. NaOH 2. ClCH₂COOH | 4-(p-Tolylazo)phenoxyacetic acid | Not Reported |
| 4-Chloro-4'-hydroxyazobenzene | 1. NaOH 2. ClCH₂COOH | 4-(4-Chlorophenylazo)phenoxyacetic acid | Not Reported |
| 2-Methyl-4-hydroxyazobenzene | 1. NaOH 2. ClCH₂COOH | 2-Methyl-4-(phenylazo)phenoxyacetic acid | Not Reported |
| 4-Hydroxy-4'-nitroazobenzene | 1. NaOH 2. ClCH₂COOH | 4-(4-Nitrophenylazo)phenoxyacetic acid | Not Reported |
Alternative, more environmentally friendly approaches have also been explored for the synthesis of these compounds. For instance, microwave-assisted synthesis has been shown to be an effective method, often leading to shorter reaction times and improved yields compared to conventional heating methods. These "green" chemistry approaches typically involve solvent-free conditions or the use of less hazardous solvents.
The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, can be optimized to maximize the yield of the desired substituted this compound derivative. The purification of the final products is generally achieved through recrystallization from appropriate solvents. The structural confirmation of the synthesized compounds relies on standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Phenylazophenoxyacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to establish atom connectivity and probe the molecule's preferred three-dimensional structure or conformation in solution.
For 4-Phenylazophenoxyacetic acid, ¹H NMR spectroscopy allows for the identification of all unique proton environments. The spectrum would typically show distinct signals for the protons on the two phenyl rings, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the acidic proton of the carboxyl group (-COOH). The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings, helping to piece together the molecular structure.
¹³C NMR spectroscopy complements the proton data by identifying the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, and the methylene carbon.
Conformational analysis of flexible molecules like this compound can be investigated using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com NOESY detects through-space interactions between protons that are close to each other, which can help determine the molecule's spatial arrangement. mdpi.com This is particularly useful for understanding the orientation around single bonds, such as the ether linkage and the bonds connecting the phenyl rings to the azo group. Theoretical calculations are often used alongside NMR data to determine the energies of different possible conformers and identify the most stable structures. auremn.org.brresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.
| Atom | Type | Predicted Chemical Shift (ppm) | Notes |
| Carboxyl H | ¹H | 10.0 - 13.0 | Broad singlet, position can vary with solvent and concentration. |
| Aromatic H | ¹H | 6.8 - 8.0 | Multiple signals (doublets, triplets) corresponding to the different positions on the two phenyl rings. |
| Methylene H (-OCH₂-) | ¹H | ~4.7 | Singlet, adjacent to the electron-withdrawing oxygen and carboxyl group. |
| Carbonyl C | ¹³C | 170 - 180 | Carboxylic acid carbonyl carbon. |
| Aromatic C | ¹³C | 115 - 160 | Multiple signals for the 12 carbons of the two phenyl rings. |
| Methylene C (-OCH₂-) | ¹³C | ~65 | Methylene carbon of the ether linkage. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. utdallas.edu
For this compound (C₁₄H₁₂N₂O₃), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight, approximately 256.26 g/mol . nih.gov The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides valuable structural information. Studies on similar compounds have shown that a dominant fragmentation reaction involves the loss of a C₂H₂O₂ fragment from the parent ion. researchgate.net Other expected fragmentations include cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (-OH) or the entire carboxymethyl group (-CH₂COOH). libretexts.orgmiamioh.edu
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 256 | [C₁₄H₁₂N₂O₃]⁺ | (Molecular Ion) |
| 197 | [C₁₂H₉N₂O]⁺ | CH₂COOH (Carboxymethyl radical) |
| 198 | [C₁₂H₁₀N₂O]⁺ | COOH (Carboxyl radical) + H |
| 181 | [C₁₂H₉N₂]⁺ | OCH₂COOH (Carboxymethoxy radical) |
| 105 | [C₆H₅N₂]⁺ | C₈H₇O₃ |
| 93 | [C₆H₅O]⁺ | C₈H₇N₂O₂ |
| 77 | [C₆H₅]⁺ | C₈H₇N₂O₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utdallas.edufiveable.me Each functional group absorbs IR radiation at a characteristic frequency.
The IR spectrum of this compound would display several key absorption bands confirming its structure:
Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a strong, sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org
Aromatic Rings: C-H stretching bands just above 3000 cm⁻¹ and C=C in-ring stretching bands in the 1450-1600 cm⁻¹ region. vscht.cz
Ether Linkage: A characteristic C-O stretching band typically found in the 1210-1320 cm⁻¹ range. libretexts.org
Azo Group: The N=N stretching vibration, which is often weak in symmetric azo compounds, can sometimes be observed in the 1400-1630 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1450 | N=N Stretch | Azo Group |
| 1320 - 1210 | C-O Stretch | Ether / Carboxylic Acid |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Isomerization Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. azooptics.com This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. msu.edu
This compound possesses an extended conjugated system involving the two phenyl rings and the central azo (-N=N-) group. This extensive conjugation makes the molecule a strong chromophore, resulting in characteristic absorption bands in the UV-Vis spectrum. libretexts.org Typically, two main absorption bands are expected:
A very intense band at a shorter wavelength (in the UV region), attributed to a π→π* electronic transition of the conjugated azo-aromatic system.
A weaker band at a longer wavelength (often in the visible region), corresponding to an n→π* transition involving the non-bonding electrons on the nitrogen atoms. vscht.cz
A key feature of azo compounds is their ability to undergo reversible E/Z (trans/cis) isomerization when irradiated with light of a specific wavelength. UV-Vis spectroscopy is an ideal tool for monitoring this process, as the E and Z isomers have distinct absorption spectra. The conversion from the more stable E-isomer to the Z-isomer upon UV irradiation, and the subsequent thermal or light-induced reversion back to the E-isomer, can be followed by tracking the changes in the absorbance at the λₘₐₓ of the respective isomers.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Typical Wavelength (λₘₐₓ) | Relative Intensity (ε) | Associated Chromophore |
| π → π | 250 - 350 nm | High | Phenyl-N=N-Phenyl conjugated system |
| n → π | 380 - 450 nm | Low | Azo group (-N=N-) |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves to confirm the compound's stoichiometry and purity.
For this compound, with the molecular formula C₁₄H₁₂N₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00). The experimental results from an elemental analyzer should closely match these theoretical values to validate the assigned formula.
Table 5: Theoretical Elemental Composition of this compound (C₁₄H₁₂N₂O₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 65.62% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.72% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.94% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.73% |
| Total | 256.261 | 100.00% |
In Vitro Biological Activity and Mechanistic Insights of 4 Phenylazophenoxyacetic Acid
Antimicrobial Efficacy Against Bacterial Strains
Research has demonstrated that 4-Phenylazophenoxyacetic acid and its analogs possess noteworthy antibacterial properties. The antimicrobial activity of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria using methods such as the disk diffusion technique researchgate.nettsijournals.com.
Activity Spectrum Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)
Derivatives of this compound have shown considerable efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes researchgate.nettsijournals.com. A study systematically evaluating a series of these compounds revealed varying degrees of inhibition, suggesting that the nature and position of substituents on the phenyl rings play a crucial role in their antibacterial action.
For instance, compounds featuring methyl or chloro substitutions exhibited significant zones of inhibition against these bacteria. The screening data indicated that derivatives with a methyl group, in particular, demonstrated good antimicrobial activity researchgate.nettsijournals.com. The antibacterial activity was determined by measuring the diameter of the inhibition zone around the disk containing the test compound.
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria (Inhibition Zone in mm)
| Compound | Substituent | Staphylococcus aureus | Streptococcus pyogenes |
|---|---|---|---|
| I | H | 14 | 13 |
| II | 2-CH3 | 16 | 15 |
| III | 3-CH3 | 15 | 14 |
| IV | 4-CH3 | 17 | 16 |
| V | 2-Cl | 15 | 14 |
| VI | 3-Cl | 14 | 13 |
| VII | 4-Cl | 16 | 15 |
| VIII | 2-NO2 | - | - |
| IX | 3-NO2 | - | - |
| X | 4-NO2 | - | - |
| XI | 2,3-(CH3)2 | 18 | 17 |
Data sourced from Moanta A. & Radu S., Revue Roumaine de Chimie, 2009, 54(2), 151-156.
Activity Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris)
The antimicrobial assessment of this compound derivatives extends to Gram-negative bacteria, including common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris researchgate.nettsijournals.com. Similar to the observations with Gram-positive bacteria, the presence and position of substituents on the aromatic rings influence the inhibitory activity against these strains.
The disk diffusion method has been employed to quantify the antibacterial effect, with results indicating that certain derivatives can effectively inhibit the growth of these challenging pathogens. Notably, the screening data highlighted that compounds with methyl substitutions were among the more active derivatives researchgate.nettsijournals.com.
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria (Inhibition Zone in mm)
| Compound | Substituent | Escherichia coli | Pseudomonas aeruginosa | Proteus vulgaris |
|---|---|---|---|---|
| I | H | 12 | 11 | 12 |
| II | 2-CH3 | 14 | 13 | 14 |
| III | 3-CH3 | 13 | 12 | 13 |
| IV | 4-CH3 | 15 | 14 | 15 |
| V | 2-Cl | 13 | 12 | 13 |
| VI | 3-Cl | 12 | 11 | 12 |
| VII | 4-Cl | 14 | 13 | 14 |
| VIII | 2-NO2 | - | - | - |
| IX | 3-NO2 | - | - | - |
| X | 4-NO2 | - | - | - |
| XI | 2,3-(CH3)2 | 16 | 15 | 16 |
Data sourced from Moanta A. & Radu S., Revue Roumaine de Chimie, 2009, 54(2), 151-156.
Antifungal Properties (e.g., Against Candida albicans)
In addition to their antibacterial effects, 4-Phenylazophenoxyacetic acids have been investigated for their potential to inhibit the growth of pathogenic fungi. Studies have demonstrated that these compounds exhibit antifungal activity against Candida albicans, a common opportunistic fungal pathogen researchgate.net. The evaluation of antifungal properties has been conducted using the disk diffusion method, which provides a qualitative assessment of the compound's ability to impede fungal growth researchgate.net. While these initial screenings confirm the antifungal potential of this class of compounds, further quantitative studies, such as the determination of Minimum Inhibitory Concentration (MIC) values, are necessary to fully characterize their efficacy.
Enzyme Inhibitory Potential
The biological activity of this compound and its analogs extends beyond direct antimicrobial action to the inhibition of specific enzymes that are crucial for pathogen survival and virulence.
Urease Enzyme Inhibition and Anti-Helicobacter pylori Activity
There is growing interest in the potential of azo compounds, including derivatives of this compound, as inhibitors of the urease enzyme. Urease is a key virulence factor for several pathogens, most notably Helicobacter pylori, the bacterium responsible for a range of gastric diseases. By neutralizing the acidic environment of the stomach through the hydrolysis of urea, urease allows H. pylori to colonize the gastric mucosa. Therefore, the inhibition of this enzyme is a promising therapeutic strategy.
Structure-Activity Relationship (SAR) Studies in Biological Systems
The analysis of the antimicrobial data for a series of this compound derivatives provides valuable insights into their structure-activity relationships (SAR). The biological activity of these compounds is intrinsically linked to the chemical nature and substitution pattern of the aromatic rings researchgate.nettsijournals.com.
From the available screening data, several key observations can be made:
Influence of Substituents: The presence of substituents on the phenyl rings significantly impacts the antimicrobial efficacy. For instance, derivatives with methyl (CH3) and chloro (Cl) groups have demonstrated enhanced activity compared to the unsubstituted parent compound researchgate.nettsijournals.com.
Positional Isomerism: The position of the substituent on the aromatic ring is also a critical determinant of activity. In the case of methyl-substituted derivatives, the compound with the methyl group at the para (4-position) of the phenylazo ring (Compound IV) generally exhibited the highest activity against both Gram-positive and Gram-negative bacteria researchgate.net.
Effect of Nitro Group: In contrast to the activating effect of methyl and chloro groups, the introduction of a nitro (NO2) group, regardless of its position (ortho, meta, or para), resulted in a loss of antimicrobial activity under the tested conditions researchgate.net.
Disubstitution: The presence of multiple substituents can further enhance the biological effect. A derivative with two methyl groups at the 2 and 3 positions of the phenylazo ring (Compound XI) showed the most potent antibacterial activity among the tested compounds researchgate.net.
These SAR studies underscore the importance of the electronic and steric properties of the substituents in modulating the interaction of these molecules with their biological targets. The electron-donating and lipophilic nature of the methyl group appears to be favorable for antimicrobial activity, while the electron-withdrawing nature of the nitro group seems to be detrimental. These findings provide a rational basis for the future design and optimization of more potent antimicrobial agents based on the this compound scaffold.
Investigation of Azo Bond Metabolism and its Implications for Biological Response
The metabolism of azo compounds is predominantly carried out by a class of enzymes known as azoreductases, which are found in various microorganisms, including bacteria present in the gut microbiota. These enzymes catalyze the reductive cleavage of the azo bond, leading to the formation of corresponding aromatic amines. This biotransformation is a critical determinant of the biological activity and potential toxicity of azo compounds.
In the context of this compound, the reductive cleavage of its azo bond is hypothesized to yield two primary metabolites: aniline (B41778) and 4-aminophenol (B1666318), which would be further metabolized from the unstable intermediate.
Figure 1: Proposed Metabolic Breakdown of this compound
While direct experimental studies on the in vitro metabolism of this compound are not extensively documented in the reviewed literature, the well-established action of azoreductases on a wide array of azo dyes provides a strong basis for this metabolic pathway. The biological implications of this metabolic process are significant, as the resulting metabolites may exhibit different bioactivities compared to the parent compound.
Research has demonstrated that this compound and its derivatives possess antimicrobial properties. Studies have shown their activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of this antimicrobial action is likely associated with the intact azo structure.
The biotransformation of this compound into its constituent amines would, therefore, be expected to modulate its biological activity. The antimicrobial profile of the parent compound can be compared to the known activities of its potential metabolites to infer the consequences of this metabolism. For instance, aniline is known to have toxic properties, while derivatives of 4-aminophenol have been investigated for various pharmacological activities.
A study on novel azo compounds derived from 4-aminophenol and 2-aminobenzoic acid revealed that these compounds exhibited notable antibacterial and antioxidant activities. asianpubs.orgresearchgate.net This suggests that the biological activity is inherent to the azo structure, and its cleavage would likely alter or diminish this specific antimicrobial efficacy.
The table below summarizes the expected metabolic transformation and the potential shift in biological activity.
| Compound | Role in Metabolism | Known/Expected Biological Activity |
| This compound | Parent Compound | Antimicrobial activity against various bacteria. researchgate.netresearchgate.net |
| Aniline | Metabolite | Generally considered toxic. |
| 4-Hydroxyphenoxyacetic acid | Metabolite | Derivatives have been studied for various biological activities. |
It is important to note that the rate and extent of azo bond metabolism can be influenced by several factors, including the specific microbial strains present and the physicochemical properties of the azo compound itself. The implication is that the observed in vitro biological response of this compound in a microbial environment may be a composite of the activity of the parent compound and its metabolites. Therefore, a comprehensive understanding of its biological effects necessitates consideration of its metabolic conversion. Further research directly investigating the enzymatic cleavage of this compound and the biological characterization of its metabolites is warranted to fully elucidate its mechanism of action and biological response.
Photoreactivity and Photoisomerization Dynamics of 4 Phenylazophenoxyacetic Acid
Photochromic Behavior and Cis-Trans Isomerization
The photochromism of 4-Phenylazophenoxyacetic acid is characterized by a reversible transformation between two isomers: the thermally stable trans form and the metastable cis form. This transformation is initiated by the absorption of photons, leading to a significant change in the molecule's geometry and, consequently, its absorption spectrum. The trans isomer, with its more linear and planar structure, is the more thermodynamically stable state.
Irradiation with ultraviolet (UV) light, typically in the range of the trans isomer's strong π-π* absorption band, induces a conformational change around the central nitrogen-nitrogen double bond (N=N), leading to the formation of the sterically hindered and less stable cis isomer. Conversely, the cis isomer can revert to the trans form either by exposure to visible light, which excites its n-π* transition, or through a slower process of thermal relaxation in the absence of light. A study on a family of para-substituted this compound derivatives indicates that the half-life of the cis-isomer is on the order of a day at room temperature, suggesting a relatively slow thermal back-reaction. soton.ac.uk
Influence of Molecular Structure on Photoreactivity
The specific photoreactive properties of this compound are intrinsically linked to its molecular architecture. The core of its photoactivity lies in the azobenzene (B91143) chromophore (-N=N-), which is responsible for the cis-trans isomerization. The substituents on the phenyl rings play a crucial role in modulating the electronic and, consequently, the photochemical properties of the molecule.
The presence of the phenoxyacetic acid group at the para position of one of the phenyl rings influences the molecule's absorption characteristics and isomerization dynamics. This substituent can affect the energy levels of the π and π* orbitals of the azobenzene core, thereby shifting the absorption maxima of both the trans and cis isomers. While specific quantitative studies on the direct influence of the phenoxyacetic acid group are not extensively detailed in the provided search results, the general principles of azobenzene chemistry suggest that such electron-donating and -withdrawing groups can alter the quantum yields of photoisomerization and the rates of thermal relaxation.
Spectroscopic Monitoring of Photoisomerization Processes
The dynamic process of cis-trans isomerization in this compound can be effectively monitored using UV-visible (UV-vis) absorption spectroscopy. The distinct electronic structures of the trans and cis isomers result in different absorption spectra, allowing for their individual quantification in a mixture.
The trans isomer of this compound in methanol (B129727) exhibits a strong absorption maximum (λmax) at 342.0 nm, corresponding to the high-energy π-π* electronic transition. In contrast, the cis isomer has a characteristic absorption maximum at 450.5 nm, which is attributed to the lower energy n-π* transition. rsc.org
By irradiating a solution of the trans isomer with UV light and monitoring the changes in the absorption spectrum over time, the kinetics of the trans-to-cis isomerization can be followed. This is observed as a decrease in the absorbance at 342.0 nm and a concurrent increase in the absorbance at 450.5 nm. Similarly, the reverse process of cis-to-trans isomerization, induced by visible light or occurring thermally, can be tracked by observing the return of the spectrum to its initial state. This spectroscopic analysis is fundamental for determining key photochemical parameters such as isomerization quantum yields and the kinetics of thermal relaxation. For instance, one study utilized UV light at 365 nm to induce the formation of the cis-isomer of this compound. researchgate.net
| Isomer | λmax (Methanol) |
| trans-4-Phenylazophenoxyacetic acid | 342.0 nm |
| cis-4-Phenylazophenoxyacetic acid | 450.5 nm |
Supramolecular Chemistry and Host Guest Complexation of 4 Phenylazophenoxyacetic Acid
Non-Covalent Interactions and Molecular Recognition Phenomena
The molecular structure of 4-phenylazophenoxyacetic acid, featuring a polar carboxylic acid group, a hydrophobic azobenzene (B91143) core, and an ether linkage, allows for a variety of non-covalent interactions that are fundamental to its role in molecular recognition. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
The carboxylic acid moiety is a primary site for strong hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of predictable supramolecular synthons, such as the common carboxylic acid dimer, which can influence the self-assembly and crystal packing of the molecule.
Van der Waals forces, although individually weak, collectively contribute to the stability of molecular assemblies, particularly in the packing of the hydrophobic phenyl and phenoxy groups. The ability of this compound to engage in these multiple non-covalent interactions underpins its capacity for molecular recognition, allowing it to selectively interact with other molecules to form well-defined supramolecular structures.
Formation of Host-Guest Complexes with Macrocyclic Hosts (e.g., Cyclodextrins)
A significant area of the supramolecular chemistry of this compound involves its formation of host-guest inclusion complexes with macrocyclic hosts, most notably cyclodextrins. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for encapsulating hydrophobic guest molecules like the azobenzene unit of this compound in aqueous solutions.
The primary driving force for the formation of these complexes is the hydrophobic effect, where the nonpolar azobenzene moiety is favorably partitioned from the aqueous environment into the hydrophobic cavity of the cyclodextrin (B1172386). This inclusion is further stabilized by van der Waals interactions between the guest molecule and the interior wall of the cyclodextrin.
The complexation of this compound with cyclodextrins can be modulated by external stimuli, particularly light. The azobenzene unit can exist in two isomeric forms: the more stable, linear trans isomer and the bent, less stable cis isomer. The trans isomer fits well within the cyclodextrin cavity, leading to a stable inclusion complex. However, upon irradiation with UV light, the trans isomer converts to the cis form, which is bulkier and has a different shape, leading to its dissociation from the cyclodextrin cavity rsc.org. This photo-switchable binding and release have been harnessed in the development of light-responsive drug delivery systems and materials.
The interaction between this compound and cyclodextrins has been studied in the context of creating artificial enzymes. For instance, its inclusion in cyclodextrin-based mimics of glutathione (B108866) peroxidase can modulate the catalytic activity of the system through photo-controlled inclusion and exclusion rsc.org.
| Host | Guest | Stimulus for Dissociation | Potential Application |
| β-Cyclodextrin | This compound (trans) | UV light | Photo-controlled release |
| β-Cyclodextrin dimmer | This compound | UV light | Photoregulated catalysis rsc.org |
Self-Assembly Principles in this compound Systems
The amphiphilic nature of this compound, combining a hydrophilic carboxylic acid head with a hydrophobic azobenzene tail, drives its self-assembly into a variety of supramolecular structures in solution and on surfaces. The principles governing this self-assembly are a delicate balance of the non-covalent interactions discussed earlier.
In aqueous media, the hydrophobic interactions between the azobenzene units are a major driving force for aggregation, leading to the formation of micelles or vesicles where the hydrophobic tails are shielded from the water, and the hydrophilic carboxylic acid groups are exposed to the aqueous phase. The morphology of these aggregates can be influenced by factors such as concentration, pH, and ionic strength.
On solid substrates, this compound can form self-assembled monolayers (SAMs). These organized layers are typically formed by the chemisorption or physisorption of the molecules onto a surface. The carboxylic acid group can serve as an anchoring group to suitable substrates, while the azobenzene units can be oriented in a well-defined manner due to intermolecular π-π stacking and van der Waals interactions. The ability to control the orientation and packing of the molecules in these monolayers is crucial for applications in molecular electronics and sensors. The photoisomerization of the azobenzene unit can be used to reversibly alter the properties of these surfaces, such as their wettability and friction.
Crystal Engineering and Solid-State Supramolecular Assemblies
Crystal engineering of this compound focuses on the rational design and synthesis of solid-state architectures with desired properties based on an understanding of intermolecular interactions. The predictable hydrogen-bonding motifs of the carboxylic acid group, combined with the shape and potential for π-π stacking of the azobenzene core, are key elements in controlling the crystal packing.
Role in pH-Responsive and Stimuli-Responsive Supramolecular Systems
The presence of both a pH-sensitive carboxylic acid group and a photo-responsive azobenzene unit makes this compound a versatile component in the design of multi-stimuli-responsive supramolecular systems.
pH-Responsiveness: The carboxylic acid group of this compound has a specific pKa value. At pH values below its pKa, the carboxylic acid is protonated and neutral, which favors the formation of hydrogen-bonded aggregates. As the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This introduction of negative charge leads to electrostatic repulsion between the molecules, which can cause the disassembly of aggregates or a change in their morphology. This pH-triggered assembly/disassembly process can be utilized for the controlled release of encapsulated molecules from supramolecular carriers.
Photo-Responsiveness: As previously discussed, the azobenzene moiety can undergo reversible trans-cis isomerization upon exposure to UV and visible light, respectively. This change in molecular geometry is a powerful tool for remotely controlling the properties of supramolecular systems. In the context of host-guest complexes with cyclodextrins, this photoisomerization can trigger the release of the guest molecule rsc.org. In self-assembled systems, the isomerization can disrupt the packing of the molecules, leading to a phase transition, such as a gel-to-sol transition, or a change in the morphology of the aggregates.
The combination of pH and light responsiveness in a single molecule allows for the development of sophisticated "smart" materials that can respond to multiple environmental cues. For example, a supramolecular system based on this compound could be designed to release a payload in response to a specific combination of pH and light signals, offering a high degree of control over its function.
| Stimulus | Active Moiety | Molecular Change | Supramolecular Consequence |
| pH (increase) | Carboxylic acid | Protonation to deprotonation | Disassembly of aggregates due to electrostatic repulsion |
| UV Light | Azobenzene | trans to cis isomerization | Dissociation from host, disruption of packing |
| Visible Light | Azobenzene | cis to trans isomerization | Re-association with host, reformation of ordered structures |
Applications in Advanced Materials Science
Integration into Photoresponsive Polymeric Systems
The incorporation of 4-Phenylazophenoxyacetic acid derivatives into polymer chains is a key strategy for developing materials with dynamic, light-controllable properties. These polymeric systems are at the forefront of research into smart materials.
Polymers containing the 4-phenylazophenoxy moiety can be designed to exhibit photo-switchable behavior. A prominent example is the synthesis of poly[2-(4-phenylazophenoxy)ethyl acrylate] (PPAPEA). This polymer is created through the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of the monomer 2-(4-phenylazophenoxy)ethyl acrylate (PAPEA). The synthesis of the monomer itself involves a two-step reaction starting from 4-hydroxyazobenzene.
The RAFT polymerization technique allows for good control over the polymer's molecular weight and results in a narrow molecular weight distribution. The photoresponsive behavior of PPAPEA has been demonstrated and is influenced by the polymer's characteristics. For instance, the rate of photoisomerization was found to decrease as the molecular weight of the PPAPEA polymer increases. This highlights how polymer design parameters can be used to tune the functional properties of the resulting photo-switchable material.
Table 1: Polymerization Data for Poly[2-(4-phenylazophenoxy)ethyl acrylate] (PPAPEA)
This interactive table summarizes key parameters from the RAFT polymerization of the PAPEA monomer, demonstrating the controlled nature of the synthesis.
| Entry | Polymerization Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn |
|---|---|---|---|---|
| 1 | 2 | 16.8 | 4800 | 1.15 |
| 2 | 4 | 33.1 | 8900 | 1.19 |
| 3 | 6 | 48.5 | 12600 | 1.24 |
| 4 | 8 | 65.2 | 16700 | 1.27 |
| 5 | 10 | 80.9 | 20500 | 1.29 |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity index.
The functionality of these advanced materials is derived directly from the azobenzene (B91143) chromophore present in the this compound structure. The key property of the azobenzene group is its ability to undergo reversible trans-cis photoisomerization.
The trans isomer is the more thermodynamically stable state. Upon irradiation with light of a specific wavelength (typically UV light), the molecule absorbs a photon and isomerizes to the higher-energy cis state. This process is accompanied by a significant change in molecular geometry, as the molecule switches from a relatively linear shape to a bent one. This molecular-level change can be harnessed to induce macroscopic changes in the material. The reverse transformation, from cis back to trans, can be triggered by irradiation with visible light or can occur thermally in the dark.
In a polymer matrix, this isomerization can lead to various functional effects, such as photoinduced absorption dichroism and large photoinduced birefringence. These properties are crucial for applications in optical data storage and photonics, where the material's refractive index or light absorption characteristics can be modulated by light.
Potential in Sensor and Detector Development
Information regarding the specific application of this compound in the development of sensors and detectors is not available in the reviewed scientific literature.
Relevance in Non-Linear Optics (NLO)
The this compound molecule is relevant to the field of non-linear optics (NLO) due to its core azobenzene structure. Azobenzene and its derivatives are a well-studied class of organic NLO materials. NLO materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. This phenomenon is the basis for a range of photonic applications, including optical switching and frequency conversion.
The NLO properties of azobenzene-containing molecules originate from their extended π-conjugated system, which involves the two phenyl rings and the central azo (-N=N-) group. This electron system can be highly polarized by the electric field of intense light, leading to a non-linear response. The efficiency of this response can be enhanced by attaching electron-donating and electron-withdrawing groups to the phenyl rings, creating a "push-pull" system that facilitates intramolecular charge transfer.
The photoisomerization of the azobenzene unit also provides a mechanism to switch the NLO properties of the material. The trans and cis isomers possess different molecular symmetries and electronic structures, which can result in significantly different NLO responses. This photo-switchable NLO behavior is a key area of research for developing all-optical switching devices, where one light beam can control the properties of another. Therefore, by virtue of its azobenzene chromophore, this compound is a molecule of interest for the design and synthesis of new NLO materials.
Theoretical and Computational Chemistry Studies on 4 Phenylazophenoxyacetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of 4-Phenylazophenoxyacetic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
A primary step in these studies is geometry optimization, where the most stable conformation (the lowest energy state) of the molecule is calculated. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For azobenzene (B91143) derivatives like this compound, calculations are typically performed for both the trans and cis isomers to understand their relative stabilities and the geometric changes that occur during photoisomerization. The trans isomer is generally found to be the more thermodynamically stable form due to its more linear and less sterically hindered structure.
Once the geometry is optimized, a range of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis is a key component, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. A smaller gap suggests that the molecule will be more reactive and more easily excited.
Molecular Electrostatic Potential (MEP) maps are also generated from the calculated electronic structure. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, the MEP would typically show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the azo group, indicating these as likely sites for hydrogen bonding and other electrostatic interactions.
Table 1: Representative Calculated Electronic Properties for an Azobenzene Derivative (Note: Specific experimental or calculated data for this compound is not available in the cited literature. This table presents typical values for a related molecule, 4-methoxyazobenzene, calculated using DFT at the B3LYP/6-31G(d) level to illustrate the concepts.)
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
Table 2: Representative Calculated Geometric Parameters for trans-Azobenzene (Note: This table provides optimized geometric parameters for the parent trans-azobenzene molecule as a reference for the core azo structure.)
| Parameter | Bond Length (Å) / Angle (°) |
| N=N Bond Length | 1.25 Å |
| C-N Bond Length | 1.43 Å |
| C-N=N Bond Angle | 113.5° |
| C-N=N-C Dihedral Angle | 180.0° |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules (or small clusters), Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a more complex environment, such as in a solvent or interacting with other molecules. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
In a typical MD simulation, a single molecule of this compound would be placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their trajectories over a specific period.
These simulations are particularly valuable for understanding intermolecular interactions. For this compound, MD can reveal:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations can quantify the strength, lifetime, and geometry of hydrogen bonds formed between the acid group and solvent molecules or other solute molecules.
Solvation Shell Structure: The simulation can show how solvent molecules arrange themselves around the solute, forming solvation shells. It can differentiate the solvation of the hydrophobic phenyl rings from the hydrophilic carboxylic acid group.
Conformational Dynamics: Over the course of the simulation, the molecule is not static. MD can track the flexibility of the molecule, such as the rotation around single bonds (e.g., the C-O bond of the phenoxy group), providing insight into the range of conformations accessible at a given temperature.
Aggregation: If multiple molecules of this compound are simulated, MD can predict their tendency to aggregate through interactions like π-stacking between the phenyl rings and hydrogen bonding between the carboxylic acid moieties.
The results from MD simulations help bridge the gap between the properties of a single molecule and its behavior in a bulk medium, which is crucial for understanding its real-world applications.
Structure-Property Relationships Derived from Computational Models
By systematically modifying the structure of this compound in silico and calculating the resulting properties, computational models can establish clear structure-property relationships. This approach is highly efficient for predicting the behavior of new, unsynthesized derivatives.
For instance, one could study a series of derivatives with different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings. DFT calculations for each derivative would likely reveal several key trends:
Electronic Effects: Electron-withdrawing groups (like -NO₂) are expected to lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, which can shift the light absorption to longer wavelengths (a bathochromic shift). Conversely, electron-donating groups (like -OCH₃) would raise the HOMO energy and might increase the gap.
Isomerization Energy: The relative energy difference between the cis and trans isomers can be affected by substituents. This, in turn, influences the thermal stability of the cis form and the quantum yield of photoisomerization.
Reactivity: Changes in the FMO energies and the MEP map due to different substituents can predict how the molecule's reactivity towards other chemical species will change. For example, increasing the negative electrostatic potential on the carboxylic acid group could enhance its ability to act as a proton donor.
These computational models allow researchers to build a predictive framework. By correlating calculated parameters (like the HOMO-LUMO gap or dipole moment) with observable properties (like absorption wavelength or chemical reactivity), it becomes possible to rationally design new molecules based on this compound with tailored characteristics for specific applications, without the need for extensive trial-and-error synthesis and experimentation.
Analytical Methodologies for Research and Development of 4 Phenylazophenoxyacetic Acid
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is the cornerstone for the separation and quantification of 4-Phenylazophenoxyacetic acid from reaction mixtures, byproducts, and complex research samples. The selection of a specific technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quantification of aromatic and acidic compounds like this compound. Reversed-phase HPLC is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase (typically a C18 column). The mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water, is acidified with formic or acetic acid. This acidification is crucial to suppress the ionization of the carboxylic acid moiety of the molecule, ensuring good peak shape and consistent retention. pan.olsztyn.pl Detection is commonly achieved using a UV-Vis detector, as the molecule contains strong chromophores—the phenyl rings and the azo group (-N=N-)—which exhibit significant absorbance. nih.govresearchgate.net Wavelengths corresponding to the absorbance maxima of the azo group (in the visible range) and the aromatic systems (in the UV range) can be used for selective detection. nih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis This table presents a typical set of starting conditions for method development, based on common practices for analyzing related phenoxyacetic acids and azo dyes. pan.olsztyn.plsigmaaldrich.commdpi.com
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention of the analyte. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A polar mobile phase for elution. Formic acid suppresses analyte ionization. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient (e.g., 30-90% B over 15 min) for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temp. | 30-40 °C | Ensures reproducible retention times and improves peak efficiency. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows monitoring at multiple wavelengths for purity assessment and quantification (e.g., 254 nm & 350 nm). |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
For high-throughput analysis or when trace-level quantification in complex matrices is required, Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. waters.com UPLC systems use columns with sub-2 µm particles, which allows for faster separations and higher resolution compared to traditional HPLC. usp.br
The coupling to a tandem mass spectrometer provides exceptional sensitivity and selectivity. nih.gov For this compound, electrospray ionization (ESI) in negative ion mode is typically employed, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. nih.govnih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This process drastically reduces background noise and allows for accurate quantification even in the presence of co-eluting matrix components. researchgate.netnih.gov
Table 2: Proposed UPLC-MS/MS Parameters for this compound Parameters are projected based on the analysis of phenoxyacetic acids and similar aromatic structures. nih.govnih.gov
| Parameter | Proposed Condition | Rationale |
| UPLC System | ||
| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Sub-2 µm particles for high efficiency and rapid analysis. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for reversed-phase UPLC-MS. |
| Flow Rate | 0.4-0.6 mL/min | Optimized for 2.1 mm ID columns. |
| Gradient | Short gradient (e.g., 5% to 95% B in 3-5 minutes) | Enables rapid elution and high throughput. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic compounds, promoting the formation of [M-H]⁻. |
| Precursor Ion ([M-H]⁻) | m/z 255.08 | Corresponds to the deprotonated molecular ion of C₁₄H₁₂N₂O₃. |
| MRM Transitions (Quant/Qual) | Example:m/z 255.08 → 196.06m/z 255.08 → 93.04 | Quantitative transition could correspond to the loss of the carboxymethyl group (-CH₂COOH). Qualitative transition could represent the phenoxy anion. |
| Collision Energy | To be optimized empirically | Adjusted to maximize the intensity of the specific product ions. |
Spectroscopic Methods for In-situ Reaction Monitoring
Monitoring chemical reactions in real-time, or in-situ, provides valuable kinetic data and insight into reaction mechanisms, which is essential for process optimization. Spectroscopic techniques are well-suited for this purpose as they are non-destructive and can often be performed without sample extraction.
The synthesis of this compound typically involves a diazotization reaction followed by an azo coupling. organic-chemistry.orgUV-Visible (UV-Vis) spectroscopy is an effective tool for monitoring the azo coupling step. anjs.edu.iq Azo compounds are intensely colored due to the extended π-electron system that includes the -N=N- group, resulting in strong absorption in the visible region of the electromagnetic spectrum. nih.gov By placing a fiber-optic probe in the reaction vessel, the formation of the product can be tracked by monitoring the increase in absorbance at the characteristic λmax of the azo dye. nanobioletters.com
Fourier-Transform Infrared (FTIR) spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, can be used to monitor the entire synthesis. nih.gov This technique allows for the tracking of key functional group transformations. For instance, the disappearance of the N-H stretching bands of the aromatic amine precursor and the appearance of a characteristic band for the diazonium intermediate (-N≡N⁺) can be observed during the diazotization step. Subsequently, during the coupling reaction, the growth of peaks corresponding to the final azo product can be monitored. researchgate.net This provides a comprehensive profile of reactant consumption, intermediate formation, and product generation throughout the process. nih.gov
Sample Preparation Techniques for Complex Research Samples
When analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water, soil extracts), a sample preparation step is crucial to remove interfering substances and concentrate the analyte. chromatographyonline.comSolid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose. oup.com
Given that the target compound is an acid, a mixed-mode SPE sorbent that possesses both reversed-phase (for hydrophobic interactions) and anion-exchange (for ionic interactions) properties is highly effective. mdpi.com A typical protocol involves several steps:
Conditioning: The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent. chromatographyonline.com
Loading: The sample, with its pH adjusted to be above the pKa of the analyte's carboxylic acid group (e.g., pH 7-8), is passed through the cartridge. At this pH, the analyte is negatively charged and is retained by the anion-exchange functional groups on the sorbent. acs.org
Washing: The cartridge is washed with a weak organic solvent to remove neutral and weakly-bound hydrophobic impurities, while the analyte remains bound ionically.
Elution: The analyte is eluted from the sorbent by passing a solvent mixture containing an acid (e.g., methanol with formic acid). The acid neutralizes the charge on the analyte, disrupting the ionic interaction and allowing it to be released from the sorbent. oup.com
This selective extraction process results in a cleaner, more concentrated sample that is suitable for subsequent chromatographic analysis. lu.selu.se
Table 3: General Solid-Phase Extraction (SPE) Protocol for Acidic Compounds
| Step | Solvent/Solution | Purpose |
| Condition | 1. Methanol2. Deionized Water (pH adjusted) | 1. Solvates the stationary phase.2. Equilibrates the sorbent to the loading pH. |
| Load | Sample (pH adjusted to ~2 units above pKa) | Analyte is ionized and retained by the anion-exchange mechanism. |
| Wash | 1. Deionized Water2. 5-10% Methanol in Water | 1. Removes salts and polar impurities.2. Removes less polar, non-ionic impurities. |
| Elute | Methanol containing 1-5% Formic Acid | The acid neutralizes the analyte, disrupting the ionic bond with the sorbent and allowing elution. |
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for 4-Phenylazophenoxyacetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via diazo coupling reactions between phenylazophenol derivatives and chloroacetic acid. Optimization includes pH control (6.5–7.5) and temperature modulation (0–5°C) to stabilize the diazonium intermediate . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Reaction progress is monitored using TLC and confirmed via -NMR and HPLC-MS .
Q. Which in vitro assays are commonly used to evaluate the antimicrobial activity of this compound?
- Methodology : Standard assays include:
- Microbroth dilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Agar diffusion : Zone-of-inhibition measurements with controls (e.g., DMSO for solubility).
- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects. Include positive controls (e.g., ampicillin) and validate via CFU counting .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166/ANSI Z87.1 standards) .
- Engineering controls : Fume hoods for weighing and synthesis steps to limit aerosol exposure.
- Waste disposal : Neutralize acidic residues before disposal, adhering to EPA/DOT guidelines .
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological efficacy, particularly in enzyme inhibition?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring to enhance urease inhibition. Compare IC values using Michaelis-Menten kinetics .
- SAR studies : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions with Helicobacter pylori urease active sites .
Q. What analytical techniques resolve contradictory data in mechanistic studies of this compound’s antioxidant activity?
- Methodology :
- HPLC-MS : Quantify reactive oxygen species (ROS) scavenging in cell-free systems (e.g., DPPH/ABTS assays) .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in redox cycling.
- In-cell assays : Use fluorescent probes (e.g., HDCFDA) in macrophage models to validate extracellular vs. intracellular antioxidant effects .
Q. How can researchers address discrepancies in reported antimicrobial activity across studies?
- Methodology :
- Standardize protocols : Adopt CLSI guidelines for MIC determination, including consistent inoculum size (5 × 10 CFU/mL) and broth media (e.g., Mueller-Hinton) .
- Control variables : Document pH, temperature, and solvent effects (e.g., ≤1% DMSO).
- Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify confounding variables .
Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Prodrug design : Synthesize ester derivatives (e.g., methyl or PEGylated esters) to improve lipophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles; characterize via dynamic light scattering (DLS) and test release kinetics in simulated physiological buffers .
Interdisciplinary Applications
Q. How is this compound applied in material science, particularly in polymer or coating development?
- Methodology :
- Photoresponsive materials : Incorporate into azobenzene-based polymers for light-triggered phase transitions. Monitor isomerization (trans↔cis) via UV-Vis spectroscopy .
- Surface functionalization : Graft onto silica nanoparticles via carboxylate coupling; validate using FTIR and TEM .
Data Analysis and Validation
Q. What computational tools are recommended for predicting the environmental fate of this compound?
- Methodology :
- QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-life and ecotoxicity .
- Molecular dynamics (MD) : Simulate hydrolysis pathways in aquatic environments (e.g., water models in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
